Biotin-PEG3-aldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C26H38N4O7S |

|---|---|

Molecular Weight |

550.7 g/mol |

IUPAC Name |

N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-formylbenzamide |

InChI |

InChI=1S/C26H38N4O7S/c31-17-19-5-7-20(8-6-19)25(33)28-10-12-36-14-16-37-15-13-35-11-9-27-23(32)4-2-1-3-22-24-21(18-38-22)29-26(34)30-24/h5-8,17,21-22,24H,1-4,9-16,18H2,(H,27,32)(H,28,33)(H2,29,30,34)/t21-,22-,24-/m0/s1 |

InChI Key |

WATYQHRJBUTCIM-FIXSFTCYSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)C=O)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)C=O)NC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

Biotin-PEG3-aldehyde: A Technical Guide to Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG3-aldehyde is a specialized biotinylation reagent designed for the covalent labeling of biomolecules. It incorporates three key functional components: a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a reactive aldehyde group. The PEG linker enhances aqueous solubility, minimizes steric hindrance, and improves the stability of the conjugate[1][2]. The terminal aldehyde group provides a versatile handle for conjugation, reacting specifically with molecules containing primary amines, hydrazides, or aminooxy groups[1]. This reagent is particularly valuable in applications requiring site-specific labeling and is utilized in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and various bioassays[3][4].

Chemical Structure and Properties

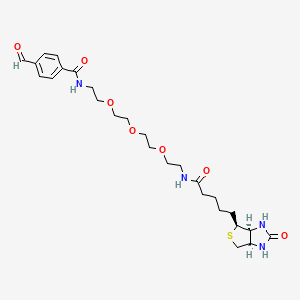

This compound consists of a biotin molecule linked to a short PEG chain, which is terminated by an aldehyde functional group. This structure facilitates its use as a crosslinker in bioconjugation.

Caption: Schematic diagram of the this compound structure.

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₆H₃₈N₄O₇S | |

| Molecular Weight | 550.67 g/mol | |

| Purity | >90% - 95% | |

| Physical Form | Viscous oil or White/off-white solid | |

| Solubility | Soluble in Water, DCM, Acetonitrile, DMF, DMSO | |

| Storage Conditions | Store at -20°C, desiccated |

Reaction Mechanisms and Experimental Protocols

The aldehyde group of this compound is the primary site of reaction for bioconjugation. It can react with several functional groups, most notably primary amines and aminooxy groups.

Reaction with Primary Amines

The aldehyde group reacts with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, to form an intermediate Schiff base. This bond is reversible and can be stabilized through reduction with a mild reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) to form a stable secondary amine linkage.

Caption: Workflow for conjugating this compound to a primary amine.

Experimental Protocol: Reductive Amination

-

Buffer Preparation : Prepare an amine-free reaction buffer, such as phosphate-buffered saline (PBS) or MES buffer, with a pH between 5.0 and 6.5.

-

Dissolve Reactants : Dissolve the amine-containing molecule (e.g., protein, peptide) in the prepared reaction buffer. Dissolve this compound in a compatible solvent (e.g., DMSO, DMF) to create a stock solution.

-

Reaction Incubation : Add a 5- to 10-fold molar excess of the this compound stock solution to the protein solution. Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

Reduction Step : To stabilize the Schiff base, add a fresh solution of a reducing agent (e.g., sodium cyanoborohydride).

-

Purification : Remove excess, unreacted biotin reagent and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Reaction with Aminooxy Groups

This compound reacts with aminooxy-functionalized molecules to form a highly stable oxime linkage. This reaction is efficient under mild, slightly acidic conditions (pH 4-6) and does not require a reducing agent, making it a superior alternative to hydrazide chemistry which forms less stable hydrazone bonds. Aniline can be used as a catalyst to accelerate the rate of oxime ligation.

Caption: Reaction pathway for this compound with an aminooxy group.

Experimental Protocol: Oxime Ligation

-

Molecule Preparation : Functionalize the target molecule with an aminooxy group if one is not already present. For glycoproteins, aldehyde groups can be introduced via mild periodate oxidation of sialic acid residues, which can then be reacted with an aminooxy-biotin reagent.

-

Buffer Preparation : Prepare a reaction buffer with a pH between 4.0 and 6.0 (e.g., acetate buffer).

-

Reaction Incubation : Dissolve the aminooxy-containing molecule in the reaction buffer. Add the this compound reagent and incubate for 1-2 hours at room temperature. The reaction can be accelerated by the addition of aniline.

-

Purification : Purify the resulting biotinylated conjugate using appropriate chromatographic techniques or dialysis to remove excess reagents.

Applications

The unique properties of this compound make it a valuable tool in various research and development areas:

-

Antibody-Drug Conjugates (ADCs) : It serves as a cleavable linker for attaching cytotoxic drugs to antibodies, facilitating targeted cancer therapy.

-

Protein and Peptide Labeling : Enables site-specific biotinylation of proteins and peptides for detection, purification, or immobilization.

-

Surface Modification : Used to biotinylate surfaces for the development of biosensors and microarrays, leveraging the high-affinity biotin-streptavidin interaction.

-

Glycoprotein Analysis : Facilitates the labeling and detection of glycoproteins after periodate oxidation of their carbohydrate moieties.

By providing a reliable method for bioconjugation, this compound continues to be an essential reagent for advancing drug development and life science research.

References

Biotin-PEG3-aldehyde chemical properties and specifications

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of Biotin-PEG3-aldehyde, a key reagent for researchers, scientists, and drug development professionals. This document outlines its utility in bioconjugation, particularly in the labeling of biomolecules and the synthesis of antibody-drug conjugates (ADCs).

Core Chemical Properties and Specifications

This compound is a versatile biotinylation reagent that features a terminal aldehyde group reactive towards primary amines, hydrazides, and aminooxy groups. The polyethylene glycol (PEG) spacer arm enhances solubility and reduces steric hindrance, making the biotin moiety readily accessible for interaction with avidin or streptavidin.

Structural and Physical Characteristics

| Property | Specification | Source(s) |

| Molecular Formula | C₂₆H₃₈N₄O₇S | [1][2][3] |

| Molecular Weight | ~550.67 g/mol | [1][4] |

| Appearance | White to off-white solid or viscous oil | |

| Purity | ≥90-95% | |

| CAS Number | 889443-90-7 |

Solubility and Storage

| Property | Specification | Source(s) |

| Solubility | Soluble in water, DMSO, DMF, DCM, and acetonitrile | |

| Storage Conditions | Store at -20°C, desiccated |

Experimental Protocols and Applications

This compound is primarily utilized for the covalent attachment of biotin to biomolecules, a process known as biotinylation. This enables the detection, purification, and immobilization of the target molecule.

General Protocol for Biotinylation of Amine-Containing Molecules (e.g., Proteins)

This protocol outlines the fundamental steps for labeling proteins with this compound via reductive amination.

Materials:

-

This compound

-

Amine-containing protein (e.g., antibody)

-

Reaction Buffer: Amine-free buffer, pH 5.0-6.5 (e.g., MES or HEPES buffer)

-

Reducing agent (e.g., Sodium cyanoborohydride (NaCNBH₃) or Sodium triacetoxyborohydride (STAB))

-

Quenching solution (e.g., Tris or glycine buffer)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines, which will compete with the labeling reaction.

-

Reagent Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or DMF).

-

Reaction: Add a 5- to 10-fold molar excess of this compound to the protein solution. The aldehyde group reacts with the primary amines on the protein to form an intermediate Schiff base.

-

Reduction: Add a reducing agent (e.g., 20 mM NaCNBH₃) to the reaction mixture. This reduces the Schiff base to form a stable secondary amine bond.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

Quenching: Stop the reaction by adding a quenching solution to consume any unreacted aldehyde.

-

Purification: Remove excess, unreacted this compound and byproducts from the biotinylated protein using size-exclusion chromatography, dialysis, or spin filtration.

Protocol for Cell Surface Protein Labeling

This protocol describes the biotinylation of proteins on the surface of living cells.

Materials:

-

Adherent or suspension cells

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4-8.0

-

This compound

-

Quenching Buffer (e.g., 100 mM glycine in PBS)

Procedure:

-

Cell Preparation: Wash the cells three times with ice-cold PBS to remove any amine-containing culture medium.

-

Labeling: Resuspend or cover the cells with a freshly prepared solution of this compound in ice-cold PBS (final concentration typically 1-5 mM).

-

Incubation: Incubate the cells on ice for 30 minutes to prevent internalization of the biotin reagent.

-

Quenching: Aspirate the labeling solution and wash the cells three times with ice-cold Quenching Buffer to stop the reaction and remove excess reagent.

-

Downstream Processing: The biotin-labeled cells can now be lysed for subsequent analysis, such as affinity purification of the labeled proteins using streptavidin beads.

Visualizing Workflows and Chemical Reactions

The following diagrams illustrate the key experimental workflows and chemical principles involved in the use of this compound.

References

A Technical Guide to the Mechanism and Application of Biotin-PEG3-aldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action, experimental protocols, and key applications of Biotin-PEG3-aldehyde, a versatile bioconjugation reagent. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's utility in labeling and conjugating biomolecules.

Core Mechanism of Action: Reductive Amination

This compound is a chemical modification agent composed of three key functional components: a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a reactive aldehyde group. The PEG linker enhances the water solubility of the reagent and the resulting conjugate, while also minimizing steric hindrance, which can be crucial for preserving the biological activity of the labeled molecule.[1]

The primary mechanism of action of this compound involves the covalent conjugation to biomolecules containing primary amine groups, such as the N-terminus of proteins or the epsilon-amine of lysine residues.[1] This reaction proceeds via a two-step process known as reductive amination.

Step 1: Schiff Base Formation

The aldehyde group of this compound reacts with a primary amine on the target molecule to form an intermediate imine, commonly referred to as a Schiff base.[1] This initial reaction is reversible and is favored under slightly acidic to neutral pH conditions (typically pH 5.0-7.4).

Step 2: Reductive Stabilization

The newly formed Schiff base is relatively unstable and can be hydrolyzed. To form a stable, irreversible covalent bond, the imine is reduced to a secondary amine. This is typically achieved by introducing a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), into the reaction mixture.[1] Sodium cyanoborohydride is selective for the imine bond and will not reduce the aldehyde group of unreacted this compound, allowing for a one-pot reaction.

Quantitative Data Summary

The efficiency of the bioconjugation reaction with this compound is influenced by several factors, including pH, temperature, and the molar ratio of the reactants. The following tables summarize typical reaction conditions and expected outcomes for the biotinylation of a standard protein like bovine serum albumin (BSA).

Table 1: Effect of pH on Conjugation Efficiency

| Reaction pH | Typical Conjugation Efficiency (%) | Notes |

| 5.5 | 60-75 | Favors Schiff base formation, but the reaction rate may be slower. |

| 6.5 | 85-95 | Often optimal for many proteins, balancing Schiff base formation and amine reactivity. |

| 7.4 | 80-90 | Higher pH can increase the reactivity of primary amines. |

| 8.5 | 70-85 | Risk of side reactions and protein instability increases at higher pH. |

Table 2: Effect of Molar Excess of this compound on Biotin Incorporation

| Molar Excess of Reagent | Average Moles of Biotin per Mole of Protein |

| 5-fold | 2-4 |

| 10-fold | 4-7 |

| 20-fold | 6-10 |

| 50-fold | 9-15 |

Experimental Protocols

General Protocol for Protein Biotinylation via Reductive Amination

This protocol provides a general procedure for the covalent attachment of this compound to a protein containing accessible primary amines.

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2-7.4)

-

This compound

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2

-

Reducing Agent: 5 M Sodium cyanoborohydride (NaBH₃CN) in 1 N NaOH (prepare fresh)

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Reagent Preparation: Immediately before use, dissolve this compound in the Reaction Buffer or an organic solvent like DMSO to a stock concentration of 10-50 mM.

-

Conjugation Reaction: a. Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. b. Gently mix the solution and allow the Schiff base formation to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Reduction: a. Add the freshly prepared sodium cyanoborohydride solution to the reaction mixture to a final concentration of 20-50 mM. b. Incubate for 1-2 hours at room temperature or 4 hours at 4°C.

-

Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Quantification of Biotinylation using the HABA Assay

The extent of biotin incorporation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by the biotinylated protein, which results in a decrease in absorbance at 500 nm.[2]

Materials:

-

HABA/Avidin solution

-

Biotinylated protein sample (purified)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Procedure:

-

Prepare HABA/Avidin Solution: Prepare the HABA/Avidin reagent according to the manufacturer's instructions.

-

Blank Measurement: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A₅₀₀ of HABA/Avidin).

-

Sample Measurement: Add 100 µL of the purified biotinylated protein sample to the cuvette, mix well, and measure the absorbance at 500 nm once the reading stabilizes (A₅₀₀ of HABA/Avidin/Biotin Sample).

-

Calculation: The concentration of biotin can be calculated using the Beer-Lambert law and the change in absorbance. The moles of biotin per mole of protein can then be determined if the protein concentration is known.

Visualizations

Signaling Pathways and Workflows

Caption: Reductive amination mechanism of this compound.

Caption: Workflow for ADC synthesis using this compound.

Caption: Experimental workflow for protein biotinylation.

References

Technical Guide: Stability and Storage of Biotin-PEG3-aldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Biotin-PEG3-aldehyde, a key reagent in bioconjugation and the development of antibody-drug conjugates (ADCs). Adherence to these guidelines is critical to ensure the integrity and reactivity of the molecule for successful experimental outcomes.

Overview of this compound

This compound is a bioconjugation linker that features a biotin moiety for affinity binding, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive aldehyde group.[1][2] The PEG spacer enhances water solubility and reduces steric hindrance.[2] The terminal aldehyde group reacts with primary amines, hydrazides, and oxyamines, making it a valuable tool for labeling proteins and other molecules.[2] This reagent is a three-unit PEG linker with cleavable properties, specifically designed for the synthesis of ADCs.

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to prevent degradation and maintain the functionality of this compound. The following table summarizes the recommended conditions based on manufacturer guidelines.

| Parameter | Recommended Condition | Notes |

| Storage Temperature | -20°C | This is the most consistently recommended temperature for long-term storage.[3] |

| Storage Atmosphere | Desiccate / Under Inert Gas | Protect from moisture. The aldehyde group is susceptible to oxidation and hydration. |

| Physical Form | Viscous oil or white/off-white solid | Physical appearance may vary between suppliers. |

| Shipping | Ambient, on wet ice, or blue ice | Short-term exposure to temperatures other than -20°C during shipping is common. Upon receipt, it should be stored at the recommended -20°C. |

Stability Considerations

While detailed quantitative stability data under various environmental conditions (e.g., extended time at different temperatures, pH stability, photostability) is not extensively published in the public domain, the aldehyde functional group is known to be sensitive to certain conditions.

-

Moisture: The aldehyde group can be hydrated in the presence of water, forming a geminal diol. While this reaction is often reversible, prolonged exposure to moisture should be avoided. Desiccated storage is crucial.

-

Oxidation: Aldehydes are susceptible to oxidation to carboxylic acids, especially in the presence of air (oxygen). Storing under an inert atmosphere (e.g., argon or nitrogen) can mitigate this degradation pathway.

-

pH: The reactivity of the aldehyde group with amines is pH-dependent, with optimal reactivity typically observed in the pH range of 5 to 9. At acidic pH (around 4), it can react with protonated amines. The stability of the molecule itself across a wide pH range for extended periods is not well-documented and should be considered on an application-specific basis.

Experimental Protocols: General Handling for Bioconjugation

The following is a generalized protocol for using this compound in a labeling reaction. Specific protocols should be optimized for the particular application.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, antibody)

-

Reaction Buffer: Amine-free buffer, pH 5.0-6.5 (e.g., MES, HEPES)

-

Reducing Agent (optional, for stable C-N bond formation): Sodium borohydride or sodium cyanoborohydride

-

Purification system (e.g., size exclusion chromatography, dialysis)

Procedure:

-

Dissolve the Amine-Containing Molecule: Prepare the protein or other molecule to be labeled in the reaction buffer.

-

Prepare this compound Solution: Immediately before use, dissolve the required amount of this compound in the reaction buffer. A 5- to 10-fold molar excess of the biotin reagent over the amine-containing molecule is a common starting point.

-

Reaction: Add the this compound solution to the solution of the amine-containing molecule.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Reduction (Optional): To form a stable secondary amine linkage from the intermediate Schiff base, a reduction step can be performed using a suitable reducing agent.

-

Purification: Remove excess, unreacted this compound and byproducts using an appropriate purification method.

Visual Representations

Chemical Structure and Potential Degradation

The following diagram illustrates the chemical structure of this compound and highlights the reactive aldehyde group, which is the primary site of potential degradation through oxidation.

References

An In-depth Technical Guide to the Synthesis and Purification of Biotin-PEG3-aldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Biotin-PEG3-aldehyde, a heterobifunctional linker widely utilized in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). This document outlines a plausible and detailed synthetic pathway, purification strategies, and methods for characterization, compiled from established chemical principles and publicly available data.

Overview of this compound

This compound is a valuable chemical tool that incorporates a biotin moiety for strong and specific binding to avidin and streptavidin, a hydrophilic three-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a reactive aldehyde group for conjugation to molecules containing primary amines or hydrazides. The aldehyde group allows for the formation of a Schiff base, which can be further stabilized by reduction to a secondary amine, providing a stable linkage in the final bioconjugate.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of a stable intermediate, Biotin-PEG3-alcohol. This is followed by a mild oxidation of the primary alcohol to the desired aldehyde. This strategic approach ensures high yields and minimizes the potential for side reactions.

Step 1: Synthesis of Biotin-PEG3-alcohol Intermediate

The initial step focuses on the formation of an amide bond between an activated biotin derivative, such as Biotin-N-hydroxysuccinimide (Biotin-NHS), and an amino-PEG-alcohol linker, specifically 1-amino-11-hydroxy-3,6,9-trioxaundecane (H2N-PEG3-OH).

Experimental Protocol: Synthesis of Biotin-PEG3-alcohol

-

Materials:

-

Biotin-N-hydroxysuccinimide (Biotin-NHS)

-

1-amino-11-hydroxy-3,6,9-trioxaundecane (H2N-PEG3-OH)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Diethyl ether

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

-

-

Procedure:

-

Dissolve Biotin-NHS (1 equivalent) in anhydrous DMF.

-

In a separate flask, dissolve H2N-PEG3-OH (1.2 equivalents) in anhydrous DMF.

-

To the H2N-PEG3-OH solution, add TEA or DIPEA (1.5 equivalents) and stir for 10 minutes at room temperature.

-

Slowly add the Biotin-NHS solution to the stirring H2N-PEG3-OH solution.

-

Allow the reaction to proceed at room temperature for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (e.g., 9:1 v/v).

-

Upon completion, remove the DMF under reduced pressure.

-

The crude product can be precipitated by the addition of cold diethyl ether and collected by filtration.

-

Purify the crude product by silica gel column chromatography using a Dichloromethane/Methanol gradient to isolate the pure Biotin-PEG3-alcohol.

-

Collect the fractions containing the desired product and evaporate the solvent to obtain a white solid or a colorless oil.

-

Step 2: Oxidation of Biotin-PEG3-alcohol to this compound

The second step involves the mild oxidation of the primary alcohol of the Biotin-PEG3-alcohol intermediate to the corresponding aldehyde. The Swern oxidation or the Dess-Martin periodinane (DMP) oxidation are suitable methods for this transformation due to their mild reaction conditions and high selectivity, which prevents over-oxidation to a carboxylic acid.[1][2][3][4][5]

Experimental Protocol: Swern Oxidation of Biotin-PEG3-alcohol

-

Materials:

-

Biotin-PEG3-alcohol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Dry ice/acetone bath

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve DMSO (2.0 equivalents) in anhydrous DCM.

-

Slowly add the DMSO solution to the stirred oxalyl chloride solution at -78 °C. Stir the mixture for 30 minutes.

-

Dissolve Biotin-PEG3-alcohol (1 equivalent) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture at -78 °C. Stir for 1 hour.

-

Add TEA (5.0 equivalents) dropwise to the reaction mixture at -78 °C. The mixture may become thick.

-

After stirring for 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 1-2 hours.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Purification and Characterization

Purification of the final product is crucial to remove any unreacted starting materials and byproducts from the oxidation step. Characterization is then performed to confirm the identity and purity of the this compound.

Purification Protocol

Due to the polar nature of the aldehyde and the PEG chain, purification by silica gel column chromatography requires careful selection of the mobile phase. To prevent potential decomposition of the aldehyde on the acidic silica gel, the silica can be deactivated by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%).

-

Stationary Phase: Silica gel (deactivated with triethylamine if necessary).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., 50% to 100%) followed by a gradient of methanol in dichloromethane or ethyl acetate (e.g., 0% to 10%) can be effective. The optimal solvent system should be determined by TLC analysis.

-

Procedure:

-

Prepare a column with silica gel in the initial, less polar mobile phase.

-

Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the column.

-

Elute the column with the gradient solvent system, collecting fractions.

-

Monitor the fractions by TLC for the presence of the product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

-

Characterization

The structure and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy will confirm the presence of the biotin, PEG, and aldehyde functional groups. The characteristic aldehyde proton signal is expected to appear around 9.5-10 ppm in the 1H NMR spectrum.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry will confirm the molecular weight of the synthesized compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials and the final product. Please note that yields are dependent on experimental conditions and optimization.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity |

| Biotin-NHS | C₁₄H₁₉N₃O₅S | 341.38 | >95% |

| H2N-PEG3-OH | C₇H₁₇NO₄ | 179.21 | >95% |

| Biotin-PEG3-alcohol | C₁₇H₃₁N₃O₆S | 405.51 | >95% |

| This compound | C₁₇H₂₉N₃O₆S | 403.49 | >95% |

Visualizing the Workflow

The following diagrams illustrate the chemical synthesis and purification workflows.

Caption: Chemical synthesis workflow for this compound.

Caption: Purification and analysis workflow for this compound.

References

An In-depth Technical Guide to the Cleavable Properties of Biotin-PEG3-aldehyde Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core cleavable properties of linkers derived from Biotin-PEG3-aldehyde. The inherent reactivity of the terminal aldehyde group allows for the formation of cleavable linkages, primarily pH-sensitive hydrazones and more stable oximes. This guide delves into the chemistry, stability, and applications of these linkages, offering detailed experimental protocols and quantitative data to support research and development in areas such as targeted drug delivery and chemical biology.

Introduction to this compound and its Role as a Cleavable Linker Precursor

This compound is a heterobifunctional linker that features a biotin moiety for high-affinity binding to streptavidin and avidin, a triethylene glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and a terminal aldehyde group. While the this compound linker itself is not inherently cleavable, its aldehyde functionality serves as a versatile reactive handle for the formation of cleavable bonds with molecules containing hydrazine or aminooxy groups.[1] This strategy is central to the design of controlled-release systems, particularly in the field of antibody-drug conjugates (ADCs).[2][3]

The primary cleavable linkages formed from this compound are:

-

Hydrazone Linkage: Formed by the reaction of the aldehyde with a hydrazine derivative (e.g., a hydrazide-modified drug). Hydrazone bonds are known for their susceptibility to hydrolysis under acidic conditions, making them ideal for drug release in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes.[3][4]

-

Oxime Linkage: Formed by the reaction of the aldehyde with an aminooxy-containing molecule. Oxime linkages are generally more stable than hydrazone linkages across a wider pH range.

The choice between forming a hydrazone or an oxime linkage allows for tuning the stability and release characteristics of the conjugated molecule to suit specific applications.

Chemical Structures and Reaction Mechanisms

The core of the cleavable linker strategy lies in the reaction of the aldehyde group of this compound with a suitable nucleophile to form a cleavable imine-type bond.

This compound Structure

The fundamental structure of this compound provides the building blocks for creating these cleavable systems.

Hydrazone Linkage Formation and Cleavage

The reaction of this compound with a hydrazide-functionalized molecule (e.g., a drug) results in the formation of a hydrazone bond. This reaction is typically carried out under mild acidic conditions.

The cleavage of the hydrazone bond is acid-catalyzed. In the acidic environment of a lysosome, for instance, the hydrazone is hydrolyzed, releasing the drug from the biotin-PEG linker.

References

- 1. Khan Academy [khanacademy.org]

- 2. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. O level Chemical Covalent Bonding Dot and Cross Diagrams JavaScript Simulation Applet HTML5 - Open Educational Resources / Open Source Physics @ Singapore [sg.iwant2study.org]

An In-Depth Technical Guide to Biotin-PEG3-aldehyde for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG3-aldehyde, a versatile reagent for bioconjugation. It details the underlying chemistry, experimental protocols, and applications, with a focus on providing practical information for researchers new to the field.

Introduction to this compound

This compound is a bioconjugation reagent that enables the covalent attachment of biotin to biomolecules, a process known as biotinylation. This reagent features three key components:

-

Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin, forming one of the strongest known non-covalent interactions in nature. This property is widely exploited for detection, purification, and immobilization of biotinylated molecules.

-

PEG3 Linker: A short polyethylene glycol (PEG) spacer consisting of three ethylene glycol units. This hydrophilic linker enhances the water solubility of the reagent and the resulting conjugate, reduces steric hindrance for biotin-avidin binding, and can minimize aggregation of the labeled protein.

-

Aldehyde Group (-CHO): A reactive functional group that specifically targets primary amines (e.g., the N-terminus of a protein or the side chain of lysine residues) to form a covalent bond.

The reaction of this compound with a primary amine proceeds via a two-step mechanism:

-

Schiff Base Formation: The aldehyde group reacts with a primary amine to form an intermediate Schiff base (an imine). This reaction is reversible and is favored under mildly acidic to neutral pH conditions.

-

Reductive Amination: The unstable Schiff base is then reduced to a stable secondary amine linkage using a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). This second step makes the conjugation stable and irreversible.

Properties and Specifications

This compound is a valuable tool in bioconjugation due to its specific reactivity and the advantageous properties conferred by the PEG linker.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₅N₃O₆S | N/A |

| Molecular Weight | 445.57 g/mol | N/A |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in water, DMSO, DMF | [1] |

| Reactive Group | Aldehyde (-CHO) | [1] |

| Target Functional Group | Primary amines (-NH₂) | [1] |

| Storage Conditions | -20°C, desiccated | [1] |

Comparison with Other Biotinylation Reagents

The choice of biotinylation reagent depends on the target molecule, the desired specificity, and the experimental conditions. Here's a comparison of this compound with the commonly used NHS-ester biotinylation reagents.

| Feature | This compound | NHS-Ester Biotin Reagents |

| Target Group | Primary amines | Primary amines |

| Reaction Chemistry | Schiff base formation followed by reductive amination | Acylation |

| Bond Formed | Secondary amine | Amide |

| Reaction pH | Mildly acidic to neutral (pH ~6.5-7.5) for Schiff base formation | Neutral to slightly alkaline (pH 7.2-8.5) |

| Stability of Intermediate | Schiff base is reversible and relatively unstable | Acyl-imidazole intermediate (if formed) is transient |

| Stability of Final Bond | Stable secondary amine | Very stable amide bond |

| Specificity | High for primary amines | High for primary amines, but can have side reactions with other nucleophiles at higher pH |

| Workflow Complexity | Two-step process (conjugation and reduction) | Typically a one-step reaction |

Experimental Protocols

General Protocol for Protein Biotinylation using this compound

This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.2-7.4)

-

Reducing Agent (e.g., Sodium Cyanoborohydride - NaBH₃CN)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Purification column (e.g., desalting column or size-exclusion chromatography)

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

-

-

Prepare the this compound Stock Solution:

-

Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring or rotation.

-

-

Reduction Step:

-

Add the reducing agent (e.g., NaBH₃CN) to the reaction mixture to a final concentration of approximately 20 mM.

-

Continue the incubation for another 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted this compound.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Biotinylated Protein:

-

Remove the excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column or by using size-exclusion chromatography.

-

-

Quantification and Storage:

-

Determine the concentration of the biotinylated protein using a standard protein assay (e.g., BCA assay).

-

The degree of biotinylation can be quantified using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

-

Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

-

Protocol for Labeling Cell Surface Proteins

This protocol is designed for the specific labeling of proteins on the surface of living cells.

Materials:

-

Adherent or suspension cells

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound

-

Anhydrous DMSO

-

Ice-cold PBS without calcium and magnesium

-

Reducing Agent (a cell-impermeable one is preferred if reduction is done on live cells, though often reduction is performed after cell lysis)

-

Quenching Buffer (e.g., 100 mM glycine in PBS)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose beads

Procedure:

-

Cell Preparation:

-

Wash the cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium. Perform all subsequent steps on ice to minimize membrane trafficking.

-

-

Biotinylation Reaction:

-

Prepare a fresh solution of this compound in ice-cold PBS at a concentration of 1-2 mg/mL.

-

Incubate the cells with the biotinylation solution for 30 minutes on ice with gentle agitation.

-

-

Quenching the Reaction:

-

Remove the biotinylation solution and wash the cells three times with ice-cold Quenching Buffer to stop the reaction.

-

-

Cell Lysis and Reduction:

-

Lyse the cells with ice-cold Lysis Buffer.

-

If the reduction was not performed on live cells, add the reducing agent to the cell lysate and incubate as described in the general protocol.

-

-

Affinity Purification of Biotinylated Proteins:

-

Clarify the cell lysate by centrifugation.

-

Incubate the supernatant with streptavidin-agarose beads to capture the biotinylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the biotinylated proteins from the beads for downstream analysis (e.g., Western blotting or mass spectrometry).

-

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications in biological research and drug development.

Identifying Protein-Protein Interactions

Biotinylation followed by affinity purification and mass spectrometry is a powerful technique for identifying protein-protein interactions. A protein of interest can be biotinylated using this compound, and its interacting partners can be co-purified and identified.

Antibody-Drug Conjugates (ADCs)

This compound can be used as a linker in the development of ADCs. The aldehyde group can be used to conjugate a cytotoxic drug to an antibody, while the biotin moiety can be used for purification or detection.

Studying Cell Surface Proteins

The specific labeling of cell surface proteins allows for the study of their trafficking, internalization, and recycling.

Visualizations

Signaling Pathway: EGFR Interaction Mapping

Biotinylation can be used to identify proteins that interact with the Epidermal Growth Factor Receptor (EGFR), a key player in cell signaling.

References

Unlocking Precision in Bioconjugation: A Technical Guide to Aldehyde-Reactive Probes

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological research and therapeutic development, the ability to specifically and stably link molecules is paramount. Bioconjugation, the science of covalently attaching molecules to biomolecules, provides the tools to create novel reagents for a myriad of applications, from fluorescently labeling proteins for imaging to constructing targeted antibody-drug conjugates (ADCs). Among the diverse chemical strategies available, the reaction of aldehyde-reactive probes with carbonyl groups on biomolecules stands out for its high chemoselectivity and the stability of the resulting linkage.

This in-depth technical guide provides a comprehensive overview of bioconjugation utilizing aldehyde-reactive probes, focusing on the two primary classes: hydrazides and aminooxy (alkoxyamine) compounds. We will delve into the core chemical principles, provide detailed experimental protocols for key applications, present quantitative data for probe comparison, and visualize complex workflows and pathways to facilitate a deeper understanding of this powerful technology.

Core Principles: The Chemistry of Aldehyde-Reactive Probes

The foundation of this bioconjugation strategy lies in the reaction between a carbonyl group (an aldehyde or, to a lesser extent, a ketone) and a nucleophilic probe to form a stable covalent bond. The most prominent aldehyde-reactive probes are hydrazides and aminooxy compounds, which form hydrazone and oxime linkages, respectively.

Hydrazone and Oxime Formation

The reaction proceeds via a nucleophilic attack of the hydrazine or aminooxy group on the electrophilic carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone or oxime.[1] This reaction is typically most efficient at a slightly acidic pH (around 4.5-5.5) but can be performed at physiological pH, often with the aid of a catalyst.[1][2]

References

The Biotin-Avidin Interaction: A Technical Guide for Researchers

The bond between biotin and avidin, along with its bacterial counterpart streptavidin, represents one of the strongest non-covalent interactions known in nature. This remarkable affinity has been harnessed by researchers across numerous disciplines, establishing it as an indispensable tool in molecular biology, immunology, and drug development. This guide provides an in-depth look at the core principles of this interaction, its quantitative characteristics, and its application in key experimental protocols.

Core Principles of the Interaction

The foundation of this technology lies in the incredibly high affinity and specificity between biotin (Vitamin B7) and the proteins avidin or streptavidin. Biotin is a small, water-soluble vitamin that can be covalently attached to a wide range of molecules such as antibodies, proteins, or nucleic acids, a process known as biotinylation.[1][2] Avidin, a glycoprotein found in egg whites, and streptavidin, a protein isolated from the bacterium Streptomyces avidinii, are both tetrameric proteins.[3][4] Each tetramer possesses four binding sites, allowing it to bind up to four biotin molecules with exceptional strength and specificity.[3]

The interaction is characterized by a very low dissociation constant (Kd), indicating a stable and long-lasting complex once formed. This bond forms rapidly and is resistant to extremes of pH, temperature, organic solvents, and denaturing agents, making it highly robust for a variety of experimental conditions.

Avidin, Streptavidin, and Their Derivatives

While both avidin and streptavidin bind biotin with high affinity, they have distinct properties that make them suitable for different applications. Avidin is a glycoprotein with a basic isoelectric point (pI), which can sometimes lead to non-specific binding with negatively charged cellular components. Streptavidin, being non-glycosylated and having a near-neutral pI, generally exhibits lower non-specific binding, making it a preferred choice in many applications. To address the non-specific binding issues of avidin, a deglycosylated version called NeutrAvidin was developed. NeutrAvidin has a near-neutral pI, reducing non-specific interactions while retaining the high biotin-binding affinity.

Quantitative Data Summary

The selection of a biotin-binding protein for a specific application often depends on its physicochemical properties. The table below summarizes key quantitative data for avidin, streptavidin, and NeutrAvidin.

| Property | Avidin | Streptavidin | NeutrAvidin |

| Dissociation Constant (Kd) | ~10⁻¹⁵ M | ~10⁻¹⁴ - 10⁻¹⁵ M | ~10⁻¹⁵ M |

| Molecular Weight (Tetramer) | ~67-68 kDa | ~53 kDa | ~60 kDa |

| Biotin Binding Sites | 4 | 4 | 4 |

| Isoelectric Point (pI) | 10.5 | 5-6 | 6.3 |

| Glycosylation | Yes | No | No (Deglycosylated) |

| Non-specific Binding | High | Low | Lowest |

Visualizing the Interaction and Workflows

Diagrams are essential for understanding the relationships and processes involved in biotin-avidin based assays.

References

An In-depth Technical Guide to the Core Principles of Labeling Primary Amines with Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and methodologies for the covalent labeling of primary amines with aldehydes, a cornerstone reaction in bioconjugation, diagnostics, and drug development. The guide details the underlying chemical mechanisms, presents quantitative data for reaction optimization, and provides explicit experimental protocols.

Core Principles of Amine-Aldehyde Labeling: Reductive Amination

The primary method for covalently linking primary amines with aldehydes is reductive amination . This robust and versatile reaction proceeds in two main stages:

-

Schiff Base Formation: A primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde. This is followed by the elimination of a water molecule to form a reversible imine bond, also known as a Schiff base. This initial reaction is typically acid-catalyzed.

-

Reduction: The resulting imine is then reduced to a stable secondary amine by a reducing agent. For successful bioconjugation, it is crucial to use a mild reducing agent that selectively reduces the imine in the presence of the starting aldehyde.

The overall efficiency of reductive amination is influenced by several factors, including pH, temperature, reactant concentrations, and the choice of reducing agent.

Quantitative Data for Reaction Optimization

Optimizing the conditions for reductive amination is critical for achieving high yields and specificity in labeling. The following tables summarize key quantitative data to guide this process.

Comparison of Common Reducing Agents

The choice of reducing agent is pivotal for the selective reduction of the Schiff base intermediate without affecting the starting aldehyde.

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Sodium Cyanoborohydride (NaBH₃CN) | pH 6-7, Aqueous or organic solvents | Mild and selective for imines over aldehydes. Stable in water. | Highly toxic, generates toxic cyanide byproducts. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Anhydrous organic solvents (e.g., DCE, THF), often with acetic acid | Mild, selective, and less toxic than NaBH₃CN. | Moisture-sensitive. |

| 2-Picoline Borane (pic-BH₃) | Acidic conditions (e.g., with AcOH) in MeOH, H₂O, or neat | Non-toxic alternative to NaBH₃CN. Effective in a variety of solvents. | Can reduce aldehydes at a substantial rate under certain conditions. |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive and readily available. | Less selective; can reduce the starting aldehyde, requiring sequential addition after imine formation. |

Influence of pH on Reaction Efficiency

The pH of the reaction medium significantly impacts both the formation of the Schiff base and the activity of the reducing agent.

| pH Range | Effect on Schiff Base Formation | Effect on Reducing Agent Activity | Overall Labeling Efficiency |

| < 4 | Amine is protonated (R-NH₃⁺), reducing its nucleophilicity and slowing imine formation. | NaBH₃CN can reduce aldehydes and ketones more readily. | Suboptimal |

| 4 - 6 | Optimal for the acid-catalyzed dehydration step to form the imine. | Favorable for selective imine reduction by NaBH₃CN. | Generally Optimal |

| 7 - 8.5 | Imine formation can still occur, especially at higher concentrations. | NaBH₃CN is stable and selectively reduces imines. | Good, often used for biological applications to maintain protein stability. |

| > 9 | Favors the deprotonated, more nucleophilic amine. | Can lead to side reactions and instability of some biomolecules. | Variable, depends on the specific reactants. |

Experimental Protocols

The following are detailed methodologies for common applications of labeling primary amines with aldehydes.

Protocol for Fluorescent Labeling of a Protein

This protocol describes the labeling of a protein with an aldehyde-containing fluorescent dye via reductive amination.

Materials:

-

Protein of interest (e.g., BSA) in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2). Note: Avoid buffers containing primary amines like Tris.

-

Aldehyde-functionalized fluorescent dye (e.g., an aldehyde-PEG-fluorophore conjugate).

-

Sodium cyanoborohydride (NaBH₃CN) solution (e.g., 1 M in 10 mM NaOH, freshly prepared).

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).

-

Size-exclusion chromatography column for purification.

Procedure:

-

Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the reaction buffer.

-

Dye Addition: Add the aldehyde-functionalized fluorescent dye to the protein solution at a 10- to 50-fold molar excess. Mix gently.

-

Initiation of Reduction: Add the freshly prepared sodium cyanoborohydride solution to the reaction mixture to a final concentration of 20-50 mM.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted aldehyde groups. Incubate for 30 minutes at room temperature.

-

Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its specific maximum absorbance wavelength).

Protocol for Labeling Cell Surface Glycoproteins

This protocol details the labeling of cell surface glycans by first oxidizing them to create aldehydes, followed by reaction with an amine-containing probe.[1][2][3]

Materials:

-

Cells in suspension (e.g., in PBS).

-

Sodium periodate (NaIO₄) solution (e.g., 20 mM in PBS, freshly prepared).

-

Amine-containing probe (e.g., aminooxy-biotin or a hydrazide-functionalized fluorescent dye).

-

Reaction buffer (e.g., PBS, pH 6.7).

-

Quenching solution (e.g., 1 M glycerol).

-

Washing buffer (e.g., PBS with 1% BSA).

Procedure:

-

Cell Preparation: Wash the cells twice with cold PBS and resuspend them at a concentration of 1-10 x 10⁶ cells/mL.

-

Oxidation: Add the freshly prepared sodium periodate solution to the cell suspension to a final concentration of 1 mM. Incubate on ice for 15-30 minutes in the dark. This step oxidizes vicinal diols on sialic acids to generate aldehydes.

-

Quenching of Oxidation: Stop the oxidation by adding the quenching solution to a final concentration of 10 mM. Incubate on ice for 5 minutes.

-

Washing: Wash the cells three times with cold washing buffer to remove the periodate and quenching agent.

-

Labeling: Resuspend the oxidized cells in the reaction buffer containing the amine-containing probe (e.g., 100 µM aminooxy-biotin) and aniline (e.g., 10 mM).

-

Incubation: Incubate the cells for 1-2 hours at 4°C or room temperature, protected from light.

-

Washing: Wash the cells three times with the washing buffer to remove the unreacted probe.

-

Analysis: The labeled cells can now be analyzed by methods such as flow cytometry or fluorescence microscopy.

Mandatory Visualizations

Reaction Mechanism of Reductive Amination

Caption: The two-stage mechanism of reductive amination.

Experimental Workflow for Cell Surface Protein Labeling

Caption: Workflow for labeling cell surface glycoproteins.

Logical Relationship in Studying Protein-Protein Interactions

Formaldehyde or other dialdehydes can be used to crosslink proteins that are in close proximity, allowing for the study of protein-protein interactions.

Caption: Using aldehyde crosslinking to identify protein interactions.

References

In-Depth Technical Guide: Biotin-PEG3-aldehyde Safety and Handling

Disclaimer: A specific, official Safety Data Sheet (SDS) for Biotin-PEG3-aldehyde was not located in the public domain at the time of this writing. The following guide has been compiled from publicly available product information and Safety Data Sheets for structurally related compounds, including Biotin-PEG3-Amine and Biotin-PEG3-Azide. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should not be substituted for a manufacturer-provided SDS. Always consult the documentation provided by your supplier and follow established laboratory safety protocols.

Introduction

This compound is a bioconjugation reagent used in scientific research.[1][2] It incorporates a biotin moiety for affinity binding to streptavidin and avidin, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal aldehyde group for covalent modification of molecules, such as the synthesis of antibody-drug conjugates (ADCs).[1][3][4] The aldehyde group can react with primary amines, hydrazides, or oxyamines to form stable conjugates.

Chemical and Physical Properties

The following table summarizes the available physical and chemical properties of this compound. It is important to note that some suppliers list the physical form as a solid, while others describe it as a viscous oil. This discrepancy may be due to the purity or specific formulation of the product.

| Property | Value | Source |

| Chemical Formula | C26H38N4O7S | Conju-Probe |

| Molecular Weight | 550.67 g/mol | Conju-Probe |

| 550.7 g/mol | Creative Biolabs | |

| Physical Appearance | A solid | APExBIO |

| viscous oil | Conju-Probe | |

| White/off-white solid | Nanocs | |

| Solubility | DCM, acetonitrile, DMF and DMSO | Conju-Probe |

| Soluble in water, DMSO, DMF | Nanocs | |

| Purity | >90% | Conju-Probe |

| 95% | Creative Biolabs | |

| Storage Conditions | -20°C | APExBIO, Conju-Probe, Nanocs |

Hazard Identification and Safety Precautions

As no specific SDS for this compound is available, the hazard identification is based on information for similar compounds like Biotin-PEG3-Amine. For Biotin-PEG3-Amine, it is considered hazardous, causing skin and serious eye irritation, and may cause respiratory irritation.

General Safety Precautions:

-

Handling: Use only in a well-ventilated area or outdoors. Avoid breathing dust. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. The recommended storage temperature is -20°C.

First-Aid Measures

The following first-aid measures are based on general principles for handling chemical reagents and information from the SDS of related compounds.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician. |

| Skin Contact | Immediately wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Experimental Protocols and Handling Workflow

No specific experimental protocols are detailed in the available safety information. However, a general workflow for handling a chemical reagent like this compound can be established to ensure safety.

Toxicological Information

No specific toxicological data for this compound was found. The SDS for a related compound, Biotin-PEG3-Amine, indicates that it may cause respiratory irritation and is harmful if swallowed. It also causes skin and serious eye irritation. It is crucial to handle this compound with care to minimize exposure until more specific toxicological data becomes available.

Stability and Reactivity

Detailed stability and reactivity data are not available for this compound. Generally, PEGylated compounds are relatively stable. The aldehyde functional group is reactive towards primary amines, hydrazides, and oxyamines. Avoid strong oxidizing agents.

Disposal Considerations

Dispose of waste in accordance with all local, regional, national, and international regulations. Do not let the product enter drains.

This guide provides a summary of the currently available safety and handling information for this compound. Researchers should always exercise caution and adhere to best laboratory practices when handling this and any other chemical reagent for which a complete SDS is not available.

References

Methodological & Application

Application Notes and Protocols for Biotin-PEG3-aldehyde Protein Labeling of Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and avidin or streptavidin (Kd ≈ 10⁻¹⁵ M) provides a versatile tool for protein detection, purification, and immobilization. Biotin-PEG3-aldehyde offers a specific method for labeling proteins on their primary amines (the N-terminus and the ε-amine of lysine residues) through reductive amination. The polyethylene glycol (PEG) spacer arm enhances the water solubility of the labeled protein and reduces steric hindrance, improving the accessibility of the biotin moiety to avidin or streptavidin.

This document provides detailed protocols for the labeling of proteins with this compound, purification of the resulting conjugate, and quantification of the degree of biotinylation. Additionally, it presents an example of how biotinylated proteins can be utilized in studying cellular signaling pathways.

Principle of the Method

The labeling reaction proceeds in two steps. First, the aldehyde group of this compound reacts with a primary amine on the protein to form an unstable Schiff base. In the second step, this Schiff base is reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine bond.

Data Presentation

The efficiency of biotinylation can be influenced by several factors, including the concentration of the protein and the biotinylating reagent, the pH of the reaction buffer, and the incubation time and temperature. The following table provides illustrative data on the expected degree of biotinylation for a model protein, Bovine Serum Albumin (BSA), under different molar excess conditions of this compound.

| Protein | Protein Concentration (mg/mL) | Molar Excess of this compound | Degree of Biotinylation (moles of biotin per mole of protein) |

| BSA | 2 | 10-fold | 2 - 4 |

| BSA | 2 | 20-fold | 4 - 6 |

| BSA | 5 | 10-fold | 3 - 5 |

| BSA | 5 | 20-fold | 5 - 8 |

Note: These values are illustrative and the optimal conditions for your specific protein should be determined empirically.

Experimental Protocols

Protocol 1: Biotinylation of a Protein with this compound

This protocol describes the labeling of a protein with this compound via reductive amination.

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Desalting columns (e.g., spin columns)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Prepare the this compound Solution: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mM.

-

Prepare the Sodium Cyanoborohydride Solution: Prepare a 1 M stock solution of NaBH₃CN in 10 mM NaOH.

-

Labeling Reaction: a. Add the desired molar excess of the 10 mM this compound solution to the protein solution. A 5- to 10-fold molar excess is generally sufficient for effective conjugation.[1] b. Add the 1 M NaBH₃CN solution to the reaction mixture to a final concentration of 20 mM. c. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[1]

-

Quench the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted aldehyde. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

Protocol 2: Purification of the Biotinylated Protein

This protocol describes the removal of excess biotinylation reagent from the labeling reaction mixture using a spin desalting column.

Materials:

-

Biotinylated protein solution from Protocol 1

-

Spin desalting column

-

Equilibration/Elution Buffer (e.g., PBS)

-

Microcentrifuge

Procedure:

-

Prepare the Spin Column: Remove the storage buffer from the spin column by centrifugation according to the manufacturer's instructions.

-

Equilibrate the Column: Add the Equilibration Buffer to the column and centrifuge. Repeat this step 2-3 times to ensure the column is fully equilibrated.

-

Load the Sample: Carefully apply the biotinylated protein solution to the center of the packed resin bed.

-

Elute the Labeled Protein: Place the column in a clean collection tube and centrifuge according to the manufacturer's instructions. The eluate will contain the purified biotinylated protein.

Protocol 3: Quantification of Biotinylation using the HABA Assay

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method for determining the degree of biotinylation. HABA binds to avidin, producing a colored complex with an absorbance maximum at 500 nm. Biotin displaces HABA from the avidin, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.

Materials:

-

Purified biotinylated protein

-

HABA/Avidin solution (prepared or from a kit)

-

Spectrophotometer or microplate reader

-

Cuvettes or microplate

Procedure:

-

Prepare HABA/Avidin Solution: If not using a pre-made solution, dissolve HABA and avidin in PBS according to established protocols.

-

Measure Baseline Absorbance: a. For a cuvette-based assay, add 900 µL of the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin). b. For a microplate-based assay, add 180 µL of the HABA/Avidin solution to a well and measure the absorbance at 500 nm.

-

Measure Sample Absorbance: a. For the cuvette, add 100 µL of the purified biotinylated protein solution to the HABA/Avidin solution, mix well, and measure the absorbance at 500 nm once the reading stabilizes (A₅₀₀ HABA/Avidin/Sample). b. For the microplate, add 20 µL of the purified biotinylated protein solution, mix, and measure the absorbance at 500 nm.

-

Calculations: a. Calculate the change in absorbance (ΔA₅₀₀): ΔA₅₀₀ = A₅₀₀ HABA/Avidin - A₅₀₀ HABA/Avidin/Sample b. Calculate the concentration of biotin (moles/L): Concentration of Biotin = ΔA₅₀₀ / (ε × b) where:

-

ε = Molar extinction coefficient of the HABA/Avidin complex at 500 nm (34,000 M⁻¹cm⁻¹)

-

b = Path length of the cuvette or microplate well in cm c. Calculate the moles of biotin per mole of protein: Moles of Biotin / Mole of Protein = (Concentration of Biotin) / (Concentration of Protein)

-

Mandatory Visualization

Experimental Workflow

Caption: Experimental workflow for biotinylating a protein with this compound.

Application in Signaling Pathway Analysis: EGFR Signaling

Biotinylated ligands, such as Epidermal Growth Factor (EGF), can be used to study receptor-ligand interactions and downstream signaling events. For example, biotinylated EGF can be used to pull down the EGF Receptor (EGFR) and its associated signaling partners from cell lysates, allowing for the identification and characterization of the EGFR signalosome.

Caption: Simplified EGFR signaling pathway initiated by biotinylated EGF.

References

Step-by-Step Guide to Cell Surface Protein Biotinylation: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed protocols and application notes for the biotinylation of cell surface proteins. This technique is a cornerstone for studying protein localization, trafficking, and interactions, and it plays a critical role in the discovery and development of novel therapeutics. By covalently attaching a biotin molecule to proteins on the plasma membrane, researchers can specifically isolate and analyze this crucial subset of the proteome.

Introduction

Cell surface proteins are integral to a vast array of physiological processes, including signal transduction, cell adhesion, and nutrient transport.[1][2][3][4][5] Their accessibility on the outer leaflet of the plasma membrane makes them prime targets for therapeutic intervention. Biotinylation, the process of labeling proteins with biotin, coupled with the high-affinity interaction between biotin and avidin or its derivatives (streptavidin, NeutrAvidin), offers a powerful and versatile method for their study. This method allows for the specific labeling and subsequent isolation of cell surface proteins from the total cellular protein pool.

This guide will detail the experimental workflow for cell surface protein biotinylation, from cell culture to data analysis, and discuss its applications in drug development.

Principle of the Method

The fundamental principle of cell surface protein biotinylation lies in the use of a membrane-impermeable biotinylating reagent. These reagents, typically N-hydroxysuccinimide (NHS) esters of biotin, react with primary amines (the N-terminus and the side chain of lysine residues) on the extracellular domains of proteins. Because the reagent cannot cross the cell membrane, only proteins exposed to the extracellular environment are labeled. Following the labeling reaction, cells are lysed, and the biotinylated proteins are captured using an affinity matrix conjugated with avidin, streptavidin, or NeutrAvidin. The isolated proteins can then be eluted and analyzed by various downstream techniques such as Western blotting or mass spectrometry.

Experimental Workflow Overview

The general workflow for cell surface protein biotinylation is a multi-step process that requires careful attention to detail to ensure specificity and efficiency.

Detailed Protocols

This section provides detailed protocols for the biotinylation of cell surface proteins on both adherent and suspension cells.

Protocol 1: Biotinylation of Adherent Cells

This protocol is adapted for cells grown in monolayer culture.

Materials:

-

Cells: Adherent cells of interest grown to 85-95% confluency.

-

Biotinylation Reagent: EZ-Link™ Sulfo-NHS-SS-Biotin or Sulfo-NHS-LC-Biotin.

-

Buffers and Solutions:

-

Phosphate-Buffered Saline (PBS), ice-cold.

-

Quenching Buffer: PBS containing 100 mM glycine.

-

Lysis Buffer: RIPA buffer or a buffer containing 150 mM NaCl, 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1% Triton X-100, and protease inhibitors.

-

-

Affinity Matrix: Immobilized NeutrAvidin or Streptavidin Agarose beads.

-

Elution Buffer: SDS-PAGE sample buffer containing a reducing agent like DTT or β-mercaptoethanol (for cleavable biotin).

Procedure:

-

Cell Preparation:

-

Wash the cell monolayer twice with ice-cold PBS to remove any contaminating proteins from the culture medium.

-

-

Biotinylation:

-

Prepare a fresh solution of the biotinylation reagent in ice-cold PBS at a concentration of 0.25-1.0 mg/mL.

-

Add the biotin solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells on ice for 30 minutes with gentle rocking. The low temperature minimizes membrane trafficking and endocytosis.

-

-

Quenching:

-

Aspirate the biotin solution and wash the cells three times with ice-cold Quenching Buffer.

-

Incubate the cells with the Quenching Buffer for 5-10 minutes on ice during the final wash to ensure all unreacted biotin is neutralized.

-

-

Cell Lysis:

-

Add ice-cold Lysis Buffer to the cells and scrape them from the plate.

-

Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

-

Protein Quantification:

-

Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

-

Affinity Purification:

-

Equilibrate the NeutrAvidin or Streptavidin beads by washing them twice with Lysis Buffer.

-

Add a defined amount of cell lysate (e.g., 500-1000 µg) to the equilibrated beads.

-

Incubate the mixture overnight at 4°C on a rotator.

-

-

Washing:

-

Pellet the beads by centrifugation and remove the supernatant (this is the intracellular fraction).

-

Wash the beads three to five times with ice-cold Lysis Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

After the final wash, add SDS-PAGE sample buffer to the beads.

-

Heat the samples at 70-95°C for 10 minutes to elute the biotinylated proteins.

-

-

Analysis:

-

Analyze the eluted proteins (cell surface fraction), the intracellular fraction, and a sample of the total cell lysate by SDS-PAGE and Western blotting.

-

Protocol 2: Biotinylation of Suspension Cells

This protocol is designed for cells grown in suspension culture.

Procedure:

-

Cell Preparation:

-

Harvest the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold PBS, centrifuging between washes.

-

-

Biotinylation:

-

Resuspend the cells in ice-cold PBS containing the biotinylation reagent (0.25 mg/mL) at a concentration of approximately 2.5 x 10^7 cells/mL.

-

Incubate on ice for 30 minutes with gentle mixing.

-

-

Quenching:

-

Wash the cells twice with ice-cold Quenching Buffer (PBS with 100 mM glycine), pelleting the cells by centrifugation after each wash.

-

-

Cell Lysis and Downstream Steps:

-

Proceed with cell lysis, protein quantification, affinity purification, washing, elution, and analysis as described in Protocol 1 for adherent cells.

-

Quantitative Data Summary

The efficiency of biotinylation and subsequent protein recovery can be influenced by several factors. The following table summarizes typical quantitative parameters from various protocols.

| Parameter | Recommended Range | Source |

| Cell Density | 85-95% confluency (adherent) or 2.5 x 10^7 cells/mL (suspension) | |

| Biotin Reagent Concentration | 0.25 - 2.5 mg/mL | |

| Incubation Time | 10 - 30 minutes | |

| Incubation Temperature | 4°C or on ice | |

| Quenching Agent Concentration | 100 mM Glycine | |

| Lysate Protein Amount for Pulldown | 500 - 1000 µg | |

| Affinity Bead Volume (50% slurry) | 40 - 50 µL |

Troubleshooting Common Issues

| Issue | Possible Cause | Recommended Solution | Source |